molecular formula C21H23NO5 B13174883 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid

Cat. No.: B13174883
M. Wt: 369.4 g/mol
InChI Key: KGRQGBCWKGJVKW-UHFFFAOYSA-N
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Description

2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated peptide synthesizers has also streamlined the production process, allowing for the efficient synthesis of large quantities of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted fluorenyl compounds .

Scientific Research Applications

2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amino groups. This property is exploited in the stepwise synthesis of peptides, where the Fmoc group is used to protect amino groups during the coupling of amino acids .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
  • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

Uniqueness

What sets 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid apart from similar compounds is its specific structure, which provides unique reactivity and stability properties. The presence of the 1-methoxypropan-2-yl group offers additional steric hindrance, making it more resistant to certain chemical reactions compared to other Fmoc-protected amino acids .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid

InChI

InChI=1S/C21H23NO5/c1-14(12-26-2)22(11-20(23)24)21(25)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24)

InChI Key

KGRQGBCWKGJVKW-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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